3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide: is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the dioxaborolane moiety makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves multiple steps:
-
Formation of the Dioxaborolane Ring: : The dioxaborolane ring is synthesized by reacting a boronic acid with a diol, such as pinacol, under dehydrating conditions. This step often requires a catalyst and an inert atmosphere to prevent oxidation.
-
Attachment of the Phenyl Group: : The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated precursor in the presence of a palladium catalyst and a base.
-
Amidation: : The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
-
Reduction: : Reduction reactions can target the amide group, converting it to an amine under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a catalyst.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In organic synthesis, 3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is used as a building block for the construction of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology and Medicine
The compound’s potential as a pharmacophore makes it valuable in medicinal chemistry. It can be used to design enzyme inhibitors or receptor modulators. The boron atom can interact with biological molecules, making it useful in drug design and development.
Industry
In materials science, this compound can be used to synthesize polymers and other materials with unique properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of advanced materials.
Mechanism of Action
The mechanism by which 3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in biological targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the dioxaborolane ring.
Pinacolborane: Contains a boron atom and a pinacol group, but does not have the amide functionality.
N-Phenylbutanamide: Similar amide structure but lacks the boron-containing dioxaborolane ring.
Uniqueness
3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is unique due to the combination of its boron-containing dioxaborolane ring and amide functionality. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in both organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-12(2)11-15(20)19-14-10-8-7-9-13(14)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPKZRYQJGVSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.